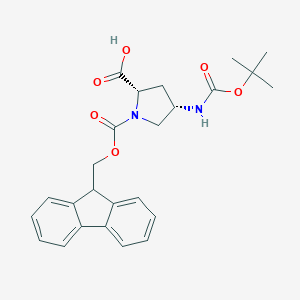![molecular formula C6H10N2O2 B051560 Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate CAS No. 111265-53-3](/img/structure/B51560.png)
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate, also known as MDB, is a bicyclic guanidine compound that has gained significant attention in the scientific community due to its unique properties. MDB is a highly reactive molecule that can be used as a catalyst in a variety of chemical reactions.
Mecanismo De Acción
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate acts as a base catalyst, and its mechanism of action involves the deprotonation of the substrate. The resulting intermediate reacts with the electrophile to form the desired product. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has a high basicity due to its bicyclic structure, which allows it to efficiently catalyze a variety of reactions.
Efectos Bioquímicos Y Fisiológicos
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a promising candidate for use in chemical synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has several advantages as a catalyst, including its high reactivity, low toxicity, and ease of synthesis. However, it also has some limitations, such as its sensitivity to air and moisture, which can lead to decomposition. Additionally, its high basicity can lead to unwanted side reactions, making it important to carefully control reaction conditions.
Direcciones Futuras
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has shown promise as a catalyst in a variety of chemical reactions, and future research will likely focus on its use in more complex reactions. One potential area of research is the development of new synthetic methods for the production of chiral compounds using Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate as a catalyst. Additionally, Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate may be used in the development of new materials, such as polymers and coatings. Finally, further research is needed to fully understand the biochemical and physiological effects of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate, as well as its potential for use in drug development.
Métodos De Síntesis
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate can be synthesized through a variety of methods, including the reaction of 2-methyl-1,5-diaminopentane with dimethyl carbonate in the presence of a catalyst. Another method involves the reaction of 2-methyl-1,5-diaminopentane with dimethyl carbonate and carbon dioxide under high pressure and temperature. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has been used as a catalyst in a variety of chemical reactions, including the synthesis of cyclic carbonates, urethanes, and amides. It has also been used in the synthesis of chiral compounds, such as chiral epoxides and amino alcohols. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has shown promising results in the field of organic synthesis, and its use as a catalyst has led to the development of more efficient and environmentally friendly reactions.
Propiedades
Número CAS |
111265-53-3 |
|---|---|
Nombre del producto |
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate |
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-5(9)6-3-2-4-8(6)7-6/h7H,2-4H2,1H3 |
Clave InChI |
IXBSTSGUADVGCF-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CCCN1N2 |
SMILES canónico |
COC(=O)C12CCCN1N2 |
Sinónimos |
1,6-Diazabicyclo[3.1.0]hexane-5-carboxylicacid,methylester,[1R-(1alpha,5alpha,6alpha)]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



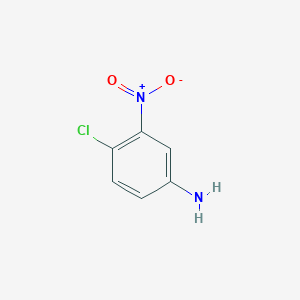

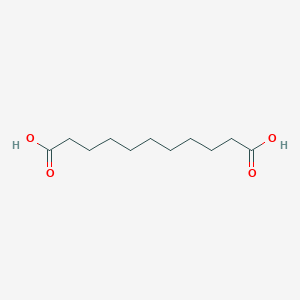
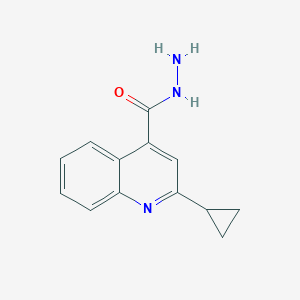
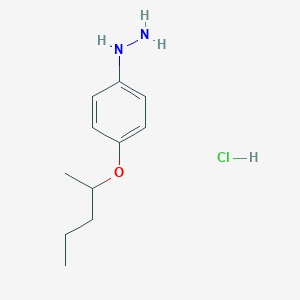
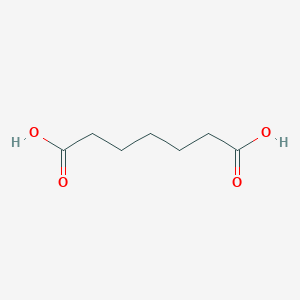
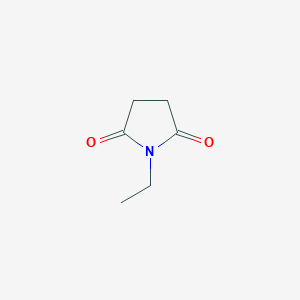
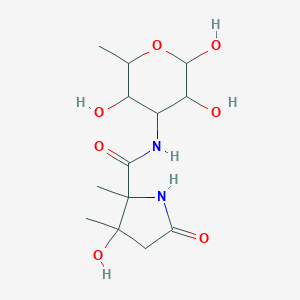
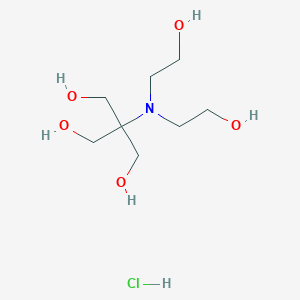

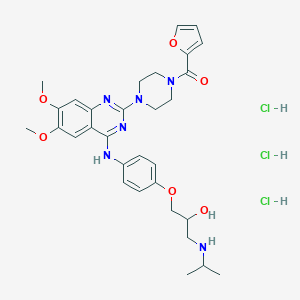
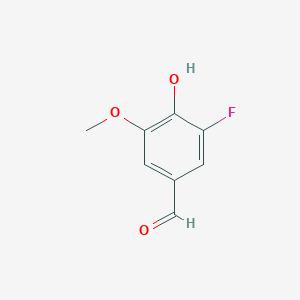
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
